molecular formula C22H18N4O6 B5076360 N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B5076360
M. Wt: 434.4 g/mol
InChI Key: ILCZWDNGBWEAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzene-1,4-dicarboxamide core with two 4-methyl-2-nitrophenyl groups attached to the nitrogen atoms. Its molecular formula is C22H18N4O6, and it has a molecular weight of 434.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 4-methyl-2-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both nitro and methyl groups on the phenyl rings, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-N,4-N-bis(4-methyl-2-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6/c1-13-3-9-17(19(11-13)25(29)30)23-21(27)15-5-7-16(8-6-15)22(28)24-18-10-4-14(2)12-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCZWDNGBWEAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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